5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused bicyclic core with a benzyl group at position 5, a phenyl group at position 2, and a 3,5-dimethylphenyl-substituted carboxamide at position 5.
Properties
IUPAC Name |
5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-19-13-20(2)15-22(14-19)29-27(33)24-17-31(16-21-9-5-3-6-10-21)18-25-26(24)30-32(28(25)34)23-11-7-4-8-12-23/h3-15,17-18H,16H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNNEWJWIBIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dimethylphenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions.
Incorporation of the phenyl group: This step may involve Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its unique structure, it may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are subjects of ongoing research.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests potential interactions with cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrazolo[4,3-c]pyridine-7-carboxamide scaffold but differ in substituents, enabling comparative analysis of structure-property relationships:
5-Benzyl-N-(3-Methylphenyl)-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS 923216-25-5)
- Substituent Variation : Replaces the 3,5-dimethylphenyl group with a 3-methylphenyl.
- Molecular weight is reduced by ~14 Da compared to the target compound.
- Synthesis : Likely synthesized via similar amide coupling or cyclocondensation routes as described for thiadiazolo-pyrimidine derivatives in .
5-Benzyl-N-Cycloheptyl-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS 923226-49-7)
- Substituent Variation : Features a cycloheptyl group instead of 3,5-dimethylphenyl.
- Impact : The aliphatic cycloheptyl group increases lipophilicity (logP) significantly, which may enhance membrane permeability but reduce aqueous solubility. The larger substituent could sterically hinder interactions with flat binding sites (e.g., ATP pockets in kinases).
3,5-Dihydro-N-(2-Methoxyethyl)-3-Oxo-2-Phenyl-5-Propyl-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS 923233-41-4)
- Substituent Variation : Substitutes 3,5-dimethylphenyl with a 2-methoxyethyl group and replaces benzyl with propyl at position 5.
- Molecular Formula : C19H22N4O3 (MW 354.4).
- This may shift selectivity toward targets requiring polar interactions .
Structural and Functional Analysis
| Compound | Substituent (Position 7) | Position 5 | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 3,5-Dimethylphenyl | Benzyl | ~388.4 (estimated) | High lipophilicity, steric bulk |
| CAS 923216-25-5 | 3-Methylphenyl | Benzyl | ~374.4 | Moderate solubility, reduced steric hindrance |
| CAS 923226-49-7 | Cycloheptyl | Benzyl | ~397.5 | High logP, potential permeability issues |
| CAS 923233-41-4 | 2-Methoxyethyl | Propyl | 354.4 | Polar interactions, lower aromaticity |
Research Implications and Limitations
- Synthetic Methods : highlights NMR, 13C, and IR spectroscopy for structural confirmation, applicable to all compounds discussed .
- Data Gaps : Melting points, solubility, and bioactivity data are absent in the provided evidence, limiting direct pharmacological comparisons.
- Structural Trends: Aromatic vs. Aliphatic Substituents: Benzyl and phenyl groups favor π-π stacking, while cycloheptyl or propyl groups prioritize hydrophobic interactions. Polar Groups: Methoxyethyl or dimethylamino (as in CAS 923140-48-1) could improve solubility but reduce CNS penetration .
Biological Activity
5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine family. Its complex structure includes multiple aromatic rings and a carboxamide group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C28H24N4O2
- Molecular Weight : 448.5 g/mol
- CAS Number : 921516-12-3
The biological activity of 5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been proposed based on preliminary research:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting proliferation and survival of cancer cells.
- DNA Repair Modulation : Similar compounds have been shown to influence DNA repair mechanisms by inhibiting poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA strand breaks .
- Antioxidant Activity : The presence of aromatic groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that compounds similar to 5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties:
- In vitro Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects that were comparable to established chemotherapeutic agents. For instance, it was found to enhance the efficacy of radiation therapy in glioblastoma models by inhibiting DNA repair mechanisms .
Case Studies
- Study on Radiosensitization : In a study examining radiosensitization properties, it was shown that the compound could enhance tumor cell radiosensitivity through PARP inhibition. This suggests a potential role in combination therapies for cancer treatment .
- PARP Inhibition : The compound's ability to inhibit PARP was evaluated alongside other known inhibitors. It showed promising results in increasing the cytotoxicity of chemotherapeutic agents in BRCA1/2-deficient cell lines .
Q & A
Basic Synthesis and Characterization
Q: How is 5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide synthesized, and what spectroscopic methods are used for its characterization? A: The compound is synthesized via a multi-step condensation reaction. A typical approach involves refluxing precursors (e.g., substituted pyrimidines or pyrazoles) with chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic acid/acetic anhydride (yields ~68–78%) . Characterization relies on NMR (¹H/¹³C) to confirm substituent positions, IR for carbonyl (C=O, ~1684–1719 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups, and mass spectrometry (MS) for molecular ion validation. Single-crystal X-ray diffraction (if crystals are obtained) resolves stereochemical ambiguities, as seen in related thiazolo-pyrimidine analogs .
Advanced Synthetic Optimization
Q: What strategies improve the yield of the pyrazolo[4,3-c]pyridine core during synthesis? A: Key factors include:
- Solvent optimization : Glacial acetic acid/acetic anhydride mixtures enhance cyclization efficiency .
- Catalyst selection : Sodium acetate facilitates imine formation, while triethylamine (Et₃N) activates carboxamide coupling .
- Temperature control : Reflux (~8–12 hours) ensures complete ring closure without side reactions .
- Stoichiometry : Equimolar ratios of aldehyde and pyrimidine precursors minimize byproducts .
Structural Confirmation Challenges
Q: How are discrepancies in spectroscopic data resolved for this compound? A: Discrepancies (e.g., unexpected NMR shifts or IR bands) are addressed by:
- Cross-validation : Combining 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- X-ray crystallography : Resolves tautomerism (e.g., keto-enol forms) and confirms dihedral angles between aromatic rings, as demonstrated in structurally similar fused pyrimidines .
- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
Biological Activity Profiling
Q: What in vitro assays evaluate the biological activity of this carboxamide derivative? A: Recommended assays include:
- Kinase inhibition : Use enzyme-linked immunosorbent assays (ELISAs) with ATP analogs to measure IC₅₀ values .
- Cellular viability : MTT assays assess cytotoxicity in cancer cell lines .
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) quantify affinity .
SAR Studies
Q: How do substituent variations at the benzyl or dimethylphenyl groups affect pharmacological properties? A: Systematic modifications guide SAR:
- Benzyl group : Electron-withdrawing substituents (e.g., -F, -CN) enhance target binding via hydrophobic interactions, as seen in pyrazolo-pyrimidine analogs .
- Dimethylphenyl : Bulky substituents (e.g., 3,5-dimethyl) improve metabolic stability by reducing CYP450 oxidation .
- Carboxamide : N-aryl substitutions (e.g., 3,5-dimethylphenyl) optimize solubility and bioavailability .
Crystallography and Conformational Analysis
Q: What structural insights does X-ray crystallography provide? A: X-ray analysis reveals:
- Ring puckering : The pyrazolo-pyridine core adopts a flattened boat conformation (deviation ~0.224 Å from planarity) .
- Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing (e.g., chains along the c-axis) .
- Dihedral angles : Substituents (e.g., benzyl, phenyl) form angles of ~80–85°, influencing π-π stacking in target binding .
Solubility and Formulation Challenges
Q: How can solubility be improved for in vivo studies? A: Strategies include:
- Co-solvents : Ethanol or PEG-400 enhance aqueous solubility .
- Prodrug design : Phosphate esters or glycosylation increase hydrophilicity .
- Nanoformulations : Liposomal encapsulation improves bioavailability, as tested for similar carboxamides .
Metabolic Stability Assessment
Q: What models assess metabolic stability? A: Use:
- Liver microsomes : Monitor parent compound depletion via LC-MS (e.g., human/rat microsomes) .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., dimethylphenyl oxidation) .
- Plasma stability tests : Evaluate esterase-mediated hydrolysis of labile groups .
Computational Modeling Applications
Q: How do molecular docking studies predict target binding? A: Docking workflows involve:
- Protein preparation : Retrieve target structures (e.g., kinases) from PDB .
- Ligand optimization : Minimize compound geometry using MMFF94 force fields .
- Binding affinity scoring : AutoDock Vina or Glide predict binding modes and ΔG values .
Toxicology Profiling Methods
Q: What preclinical models evaluate toxicity? A: Standard models include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
